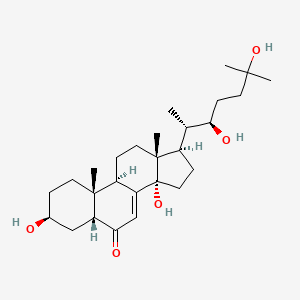
2-Deoxyecdysone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-deoxyecdysone is a 3beta-hydroxy steroid that is 5beta-cholestane containing a double bond between positions 7 and 8, and substituted by an oxo group at position 6 and by hydroxy groups at the 3beta, 14alpha, 22 pro-R and 25 positions. It is a 3beta-hydroxy steroid, a 14alpha-hydroxy steroid, a 22-hydroxy steroid, a 25-hydroxy steroid, a 6-oxo steroid and an enone. It derives from an ecdysone. It is a conjugate acid of a 2-deoxyecdysone 22-phosphate(2-). It derives from a hydride of a 5beta-cholestane.
Scientific Research Applications
Biosynthetic Pathways and Enzymatic Processes
- 2-Deoxyecdysone is a critical precursor in the biosynthesis of ecdysone, an important hormone in various organisms. Studies have shown that tissues like prothoracic glands, follicle cells, and others in larvae and adults of Locusta migratoria can efficiently hydroxylate 2-deoxyecdysone to ecdysone. This conversion is mediated by a mitochondrial enzyme with characteristics of a cytochrome P-450 monooxygenase, highlighting the importance of 2-deoxyecdysone in hormonal pathways (Kappler et al., 1986).
Complex Formation and Anti-inflammatory Activity
- 2-Deoxyecdysone has been found to form supramolecular inclusion complexes with cyclodextrins. Research on these complexes reveals that they exhibit anti-inflammatory activities, which suggests potential therapeutic applications. This was demonstrated using 2-deoxyecdysone isolated from Silene wolgensis and Acanthophyllum gypsophiloides Regel, where its interaction with α-, β-, and γ-cyclodextrins formed complexes with anti-inflammatory properties (Kozhanova et al., 2020; Temirgaziev et al., 2019).
Embryonic Development and Metabolism
- In the embryonic development of Locusta migratoria, 2-deoxyecdysone plays a significant role. It has been observed in high concentrations in the eggs, predominantly in conjugated form. During embryogenesis, it undergoes pathways like C-2 hydroxylation and 3-epimerisation, leading to the formation of ecdysone and 3-epi-2-deoxyecdysone, respectively. This indicates its crucial role in the early stages of life in some species (Dimarcq et al., 1987).
Role in Ovarian Function in Insects
- In the study of the silkworm Bombyx mori, 2-deoxyecdysone was identified as one of the major moulting hormones in the ovaries. Its presence suggests a complex biosynthesis pathway in the organism, further emphasizing its role in developmental biology (Ohnishi et al., 1981).
Ecdysteroid Synthesis in Plants
- Investigations into phytoecdysteroids have revealed the presence of 2-deoxyecdysone in plants like Spinacia oleracea (spinach). This suggests that plants have their unique pathways for ecdysteroid biosynthesis, with enzymes like C2-hydroxylase playing a role, differing from those in insects. Such studies open doors to understanding the parallel evolution of these pathways in different kingdoms (Bakrim et al., 2009).
properties
Product Name |
2-Deoxyecdysone |
|---|---|
Molecular Formula |
C27H44O5 |
Molecular Weight |
448.6 g/mol |
IUPAC Name |
(3S,5R,9R,10R,13R,14S,17R)-17-[(2S,3R)-3,6-dihydroxy-6-methylheptan-2-yl]-3,14-dihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C27H44O5/c1-16(22(29)9-10-24(2,3)31)18-8-13-27(32)20-15-23(30)21-14-17(28)6-11-25(21,4)19(20)7-12-26(18,27)5/h15-19,21-22,28-29,31-32H,6-14H2,1-5H3/t16-,17-,18+,19-,21-,22+,25+,26+,27+/m0/s1 |
InChI Key |
CRAPXAGGASWTPU-VQOIUDCISA-N |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(CC[C@@H](C4)O)C)C)O)[C@@H](CCC(C)(C)O)O |
SMILES |
CC(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CCC(C4)O)C)C)O)C(CCC(C)(C)O)O |
Canonical SMILES |
CC(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CCC(C4)O)C)C)O)C(CCC(C)(C)O)O |
synonyms |
2-deoxy-alpha-ecdysone 2-deoxyecdysone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(1S,2R,4S,5S,6R)-2,5,6-trihydroxy-2-(hydroxymethyl)-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]oxyoxane-3,4,5-triol](/img/structure/B1253497.png)

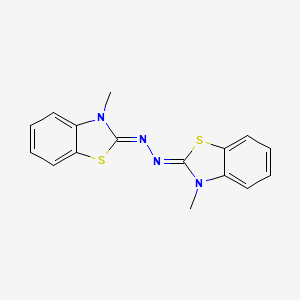
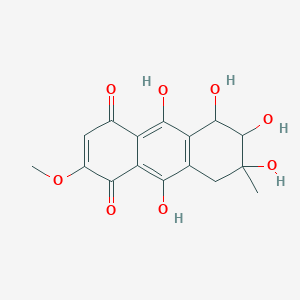
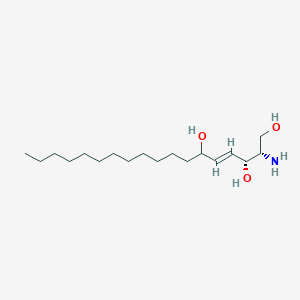
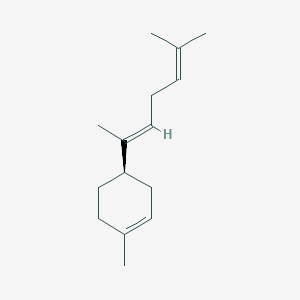
![3-Azabicyclo[3.1.0]hexane](/img/structure/B1253506.png)

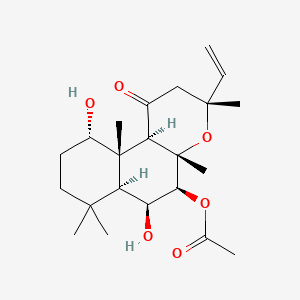
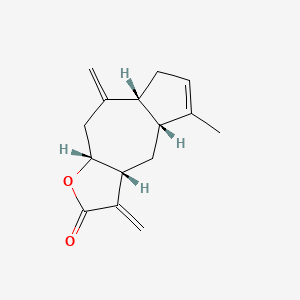
![(1R,9S,12R,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B1253514.png)
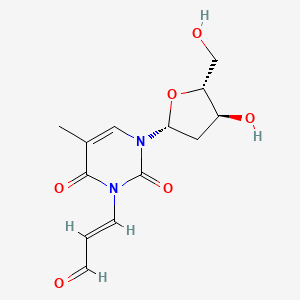
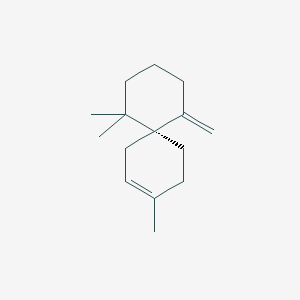
![(1aR,4aR,7S,7aR,7bR)-1,1,7-trimethyl-4-methylidene-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulene](/img/structure/B1253521.png)